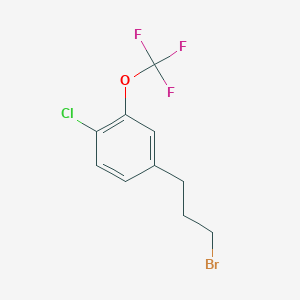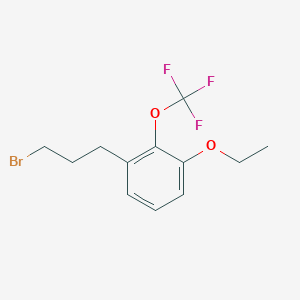
1-(3-Bromopropyl)-3-ethoxy-2-(trifluoromethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromopropyl)-3-ethoxy-2-(trifluoromethoxy)benzene is an organic compound characterized by the presence of a bromopropyl group, an ethoxy group, and a trifluoromethoxy group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-3-ethoxy-2-(trifluoromethoxy)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-ethoxy-2-(trifluoromethoxy)benzene and 1,3-dibromopropane.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure efficient synthesis. The use of automated systems and continuous flow processes can enhance the yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Bromopropyl)-3-ethoxy-2-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromopropyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Substitution Reactions: The ethoxy and trifluoromethoxy groups can be involved in substitution reactions, resulting in the formation of new compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted benzene derivatives, while oxidation and reduction can lead to different functionalized compounds.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromopropyl)-3-ethoxy-2-(trifluoromethoxy)benzene has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It can be employed in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and receptor binding.
Industry: In industrial settings, it can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(3-Bromopropyl)-3-ethoxy-2-(trifluoromethoxy)benzene involves its interaction with molecular targets and pathways. The bromopropyl group can act as an electrophile, reacting with nucleophiles in biological systems. The ethoxy and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.
Vergleich Mit ähnlichen Verbindungen
1-(3-Bromopropyl)-3-ethoxybenzene: Lacks the trifluoromethoxy group, resulting in different chemical properties and reactivity.
1-(3-Bromopropyl)-2-(trifluoromethoxy)benzene: Similar structure but with different substitution patterns on the benzene ring.
1-(3-Bromopropyl)-3-(trifluoromethoxy)benzene: Lacks the ethoxy group, leading to variations in its chemical behavior.
Uniqueness: 1-(3-Bromopropyl)-3-ethoxy-2-(trifluoromethoxy)benzene is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both ethoxy and trifluoromethoxy groups enhances its versatility in various applications, making it a valuable compound for research and industrial purposes.
Eigenschaften
Molekularformel |
C12H14BrF3O2 |
|---|---|
Molekulargewicht |
327.14 g/mol |
IUPAC-Name |
1-(3-bromopropyl)-3-ethoxy-2-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C12H14BrF3O2/c1-2-17-10-7-3-5-9(6-4-8-13)11(10)18-12(14,15)16/h3,5,7H,2,4,6,8H2,1H3 |
InChI-Schlüssel |
HPFLWGPBFPCOFA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC(=C1OC(F)(F)F)CCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 2-{5-bromo-1-methyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetate](/img/structure/B14069572.png)
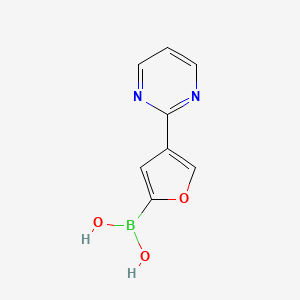



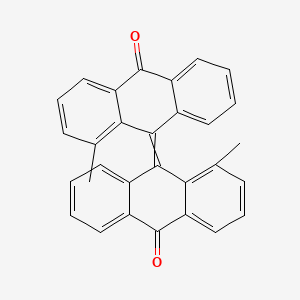
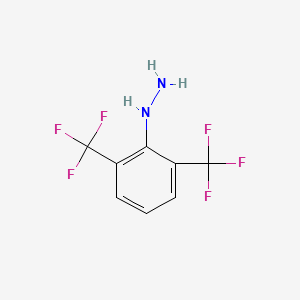
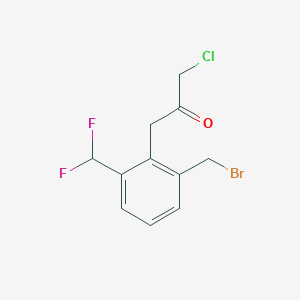
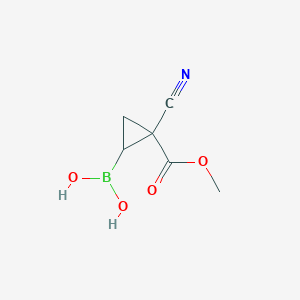

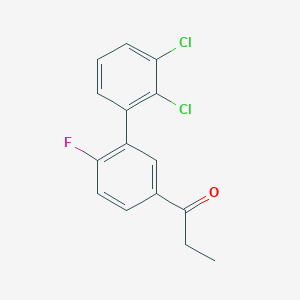

![(7,7-Dimethylspiro[3.5]nonan-2-yl)methanamine](/img/structure/B14069635.png)
